1-ethyl-6-methoxy-2-(methylthio)quinolinium perchlorate
Overview
Description
1-Ethyl-6-methoxy-2-(methylthio)quinolinium perchlorate is a chemical compound with the molecular formula C13H16ClNO5S and a molecular weight of 333.793 g/mol . This compound is part of the quinolinium family, known for its diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of 1-ethyl-6-methoxy-2-(methylthio)quinolinium perchlorate typically involves a series of organic reactions. One common synthetic route includes the alkylation of 6-methoxy-2-(methylthio)quinoline with ethyl iodide, followed by the addition of perchloric acid to form the perchlorate salt . The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction.
Chemical Reactions Analysis
1-Ethyl-6-methoxy-2-(methylthio)quinolinium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the quinolinium ring, especially at the positions adjacent to the nitrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with sodium borohydride produces thiols.
Scientific Research Applications
1-Ethyl-6-methoxy-2-(methylthio)quinolinium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quinolinium derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-ethyl-6-methoxy-2-(methylthio)quinolinium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The quinolinium ring structure allows it to bind to specific sites on proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but its ability to interact with biological molecules makes it a compound of interest in pharmacological research .
Comparison with Similar Compounds
1-Ethyl-6-methoxy-2-(methylthio)quinolinium perchlorate can be compared with other quinolinium compounds such as:
1-ethyl-2-(ethylthio)-6-methoxyquinolinium iodide: Similar in structure but with an iodide counterion instead of perchlorate.
4-hydroxy-2-quinolones: These compounds share the quinolinium core but differ in functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-6-methoxy-2-methylsulfanylquinolin-1-ium;perchlorate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NOS.ClHO4/c1-4-14-12-7-6-11(15-2)9-10(12)5-8-13(14)16-3;2-1(3,4)5/h5-9H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEZCQPSPXDRIQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)OC)SC.[O-]Cl(=O)(=O)=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.